Product packaging for 5,5-Dimethyl-1-phenyl-hexane-1,4-dione(Cat. No.:CAS No. 56079-45-9)

5,5-Dimethyl-1-phenyl-hexane-1,4-dione

Cat. No.: B11884645
CAS No.: 56079-45-9
M. Wt: 218.29 g/mol
InChI Key: IZBIILHAJJUBNU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-phenyl-hexane-1,4-dione (CAS 56079-45-9) is a high-purity 1,4-diketone compound serving as a versatile building block in organic synthesis and chemical research. Its molecular structure, with carbonyl groups at the first and fourth positions of a hexane chain, a phenyl substituent, and sterically hindering 5,5-dimethyl groups, confers distinct reactivity and physicochemical properties . This compound is of substantial importance as a renowned precursor for synthesizing five-membered heterocycles, including furans, pyrroles, and thiophenes, via reactions such as the Paal-Knorr synthesis . These heterocyclic scaffolds are prevalent in numerous biologically active molecules and pharmaceutical agents, making this 1,4-diketone a valuable intermediate in medicinal chemistry and drug discovery programs . Research trajectories for this compound also extend to applications in materials science, including its use in the production of specialty chemicals and as a potential agent in polymer cross-linking . Established synthetic pathways to access this and related diketones involve condensation reactions, such as the Claisen condensation and the Claisen-Schmidt condensation, as well as modern palladium-catalyzed cross-coupling methodologies . The product is available for global shipment from various storage locations. This chemical is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B11884645 5,5-Dimethyl-1-phenyl-hexane-1,4-dione CAS No. 56079-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56079-45-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5,5-dimethyl-1-phenylhexane-1,4-dione

InChI

InChI=1S/C14H18O2/c1-14(2,3)13(16)10-9-12(15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

IZBIILHAJJUBNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethyl 1 Phenyl Hexane 1,4 Dione

Oxidative Transformations

The oxidation of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione can lead to the formation of carboxylic acids and other oxidized derivatives through cleavage of carbon-carbon bonds adjacent to the carbonyl groups. The specific products formed are dependent on the oxidizing agent used and the reaction conditions.

A plausible pathway for the oxidative transformation of this diketone is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester. organic-chemistry.orgnih.govyoutube.com Subsequent hydrolysis of the resulting ester(s) would yield carboxylic acids and alcohols.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The established order of migratory preference is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com

For this compound, there are two carbonyl groups to consider:

C1-carbonyl (phenyl ketone): The competing groups are the phenyl group and the methylene (B1212753) group (-CH2-). Based on migratory aptitude, the phenyl group is expected to migrate in preference to the primary alkyl group.

C4-carbonyl (tert-butyl ketone): The competing groups are the tert-butyl group and the ethylene (B1197577) group (-CH2CH2-). The tert-butyl group has a significantly higher migratory aptitude than the primary alkyl group.

Following this, two potential primary ester products could be formed. Subsequent hydrolysis of these esters would lead to the final carboxylic acid and alcohol products.

Carbonyl GroupMigrating Group with Higher AptitudePredicted Ester IntermediateProducts after Hydrolysis
C1 (Phenyl Ketone)PhenylBenzoic ester of 4,4-dimethyl-3-oxopentan-1-olBenzoic acid and 4,4-dimethyl-3-oxopentan-1-ol
C4 (tert-Butyl Ketone)tert-Butyltert-Butyl ester of 4-oxo-4-phenylbutanoic acidPivalic acid and 4-oxo-4-phenylbutanoic acid

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can also effect the oxidative cleavage of ketones. These reagents typically lead to the formation of carboxylic acids. Under harsh conditions (e.g., hot, basic KMnO4), the reaction proceeds via cleavage of the C-C bonds of the dione (B5365651), which could result in a mixture of carboxylic acids depending on the point of cleavage. For instance, cleavage between C1 and C2 could yield benzoic acid, while cleavage at other positions could lead to other dicarboxylic acids and pivalic acid. The specific distribution of products would depend on the precise reaction conditions.

Reductive Pathways

The reduction of the carbonyl groups in this compound leads to the formation of the corresponding alcohols. The chemoselectivity of this reduction is of significant interest due to the different steric and electronic environments of the two carbonyls.

Reduction of the diketone can yield a mono-alcohol, where only one of the two carbonyls is reduced, or a diol, where both are reduced. The aryl ketone at the C1 position is generally more reactive towards hydride reagents than the sterically hindered alkyl ketone at the C4 position. This is because the bulky tert-butyl group shields the C4 carbonyl from nucleophilic attack. Therefore, it is expected that reduction with a controlled amount of a mild reducing agent would preferentially occur at the C1 position.

Product TypePredicted Major ProductRationale
Mono-reduction5,5-Dimethyl-1-phenyl-hexane-1-ol-4-oneThe C1 carbonyl is less sterically hindered than the C4 carbonyl.
Di-reduction5,5-Dimethyl-1-phenyl-hexane-1,4-diolWith excess reducing agent, both carbonyls will be reduced.

Sodium Borohydride (NaBH4): As a relatively mild reducing agent, NaBH4 is expected to exhibit good chemoselectivity. It will readily reduce aldehydes and ketones. In the case of this compound, NaBH4 is likely to selectively reduce the more accessible C1 phenyl ketone, especially at lower temperatures and with stoichiometric control of the reagent.

Lithium Aluminum Hydride (LiAlH4): This is a much stronger and less selective reducing agent than NaBH4. While the C1 carbonyl would still be expected to react faster, the high reactivity of LiAlH4 makes it more likely to reduce both carbonyl groups, leading to the formation of the corresponding diol, 5,5-Dimethyl-1-phenyl-hexane-1,4-diol, even with careful control of the reaction conditions.

Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The acyl group attached to the benzene (B151609) ring is an electron-withdrawing group and, as such, is a deactivating group. It directs incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 5,5-Dimethyl-1-(3-nitrophenyl)-hexane-1,4-dione as the major product. Similarly, bromination in the presence of a Lewis acid catalyst like FeBr3 would likely result in the formation of 5,5-Dimethyl-1-(3-bromophenyl)-hexane-1,4-dione. The deactivating nature of the acyl group means that harsher reaction conditions may be required compared to the substitution of an unsubstituted benzene ring.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The acyl group attached to the ring is deactivating, meaning it withdraws electron density from the aromatic system, making it less reactive towards electrophiles than benzene. Consequently, harsher reaction conditions are typically required to achieve substitution. The deactivating nature of the keto group also directs incoming electrophiles primarily to the meta position.

Common electrophilic aromatic substitution reactions that can be anticipated for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely be achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. The expected major product would be 5,5-dimethyl-1-(3-nitrophenyl)-hexane-1,4-dione. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride, would be expected to yield the corresponding 3-halo-substituted derivative.

Friedel-Crafts acylation and alkylation reactions on the phenyl ring are also theoretically possible. However, the deactivating effect of the existing acyl group would necessitate forcing conditions and might lead to lower yields compared to more activated aromatic substrates.

Nucleophilic Substitution Reactions Involving Ketone Groups

The two ketone groups in this compound are prime sites for nucleophilic attack. The carbonyl carbons are electrophilic and can react with a wide variety of nucleophiles. The steric hindrance around the ketone at the 4-position, due to the adjacent bulky tert-butyl group, may influence its reactivity compared to the ketone at the 1-position, which is adjacent to the phenyl ring.

Reaction with Amines and Thiols

A significant and well-documented reaction of 1,4-diketones is their condensation with primary amines and sulfur-containing reagents to form five-membered heterocyclic compounds. This is famously known as the Paal-Knorr synthesis.

In the reaction with primary amines (R-NH₂), this compound would serve as a precursor for the synthesis of substituted pyrroles. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by a second intramolecular nucleophilic attack on the other carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrrole (B145914) ring. The reaction is typically carried out under neutral or weakly acidic conditions.

ReactantProductReaction Type
Primary Amine (R-NH₂)Substituted PyrrolePaal-Knorr Pyrrole Synthesis
Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's ReagentSubstituted Thiophene (B33073)Paal-Knorr Thiophene Synthesis

Similarly, the reaction with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent leads to the formation of a substituted thiophene. In this case, the oxygen atoms of the carbonyl groups are replaced by sulfur, followed by a cyclization and dehydration process to yield the thiophene ring.

Mechanistic Studies of Diketone Reactivity

The unique arrangement of the two carbonyl groups in 1,4-diketones like this compound leads to interesting mechanistic pathways and allows the molecule to serve as a versatile building block in organic synthesis.

Complexation with Metal Ions

Diketones are well-known for their ability to form stable complexes with a variety of metal ions, acting as bidentate ligands. organic-chemistry.org The enolate form of the diketone coordinates to the metal center through its two oxygen atoms, forming a chelate ring. While β-diketones are more commonly studied in this context, 1,4-diketones can also form metal complexes, although the resulting chelate ring is larger and potentially less stable.

For this compound, complexation would involve the deprotonation of the α-carbons to form an enolate, which can then coordinate with a metal ion. The presence of two ketone groups allows for various coordination modes. It is plausible that this compound could form mononuclear complexes where both ketones coordinate to a single metal center, or potentially act as a bridging ligand to form polynuclear structures. The specific geometry and stability of such complexes would depend on the metal ion, the solvent, and the reaction conditions.

Role as a Versatile Intermediate in Reaction Pathways

The primary role of this compound as a versatile intermediate is demonstrated in its use in the synthesis of heterocyclic compounds. As discussed in section 3.3.2.1, it is a key precursor for the construction of substituted pyrroles and thiophenes via the Paal-Knorr synthesis. This makes it a valuable starting material for the synthesis of more complex molecules that contain these five-membered aromatic rings, which are common motifs in pharmaceuticals and materials science.

Beyond the Paal-Knorr synthesis, 1,4-diketones can participate in other cyclization reactions. For instance, under acidic conditions, they can undergo intramolecular aldol (B89426) condensation to form cyclopentenone derivatives. In the case of this compound, such a reaction would lead to the formation of a substituted cyclopentenone.

Comparative Mechanistic Studies on Related Diketones

While specific comparative mechanistic studies involving this compound are not extensively documented, the reactivity of 1,4-diketones in general is influenced by several factors. The substituents on the diketone backbone can have significant steric and electronic effects on the reaction rates and mechanisms.

In the context of the Paal-Knorr synthesis, studies on other unsymmetrical 1,4-diketones have shown that the nature of the substituents can influence the regioselectivity of the initial nucleophilic attack. For this compound, the electronic properties of the phenyl group and the steric bulk of the tert-butyl group would likely play a role in determining which carbonyl group is more susceptible to initial attack by a nucleophile. The phenyl group, being electron-withdrawing, could enhance the electrophilicity of the adjacent carbonyl carbon. Conversely, the bulky tert-butyl group would sterically hinder the approach of a nucleophile to the other carbonyl.

Formation of Aminoxyl Radicals in Related Systems

Aminoxyl radicals, also known as nitroxides, are stable free radicals with the general structure R₂N-O•. wikipedia.orgresearchgate.net Their stability is often enhanced by steric hindrance, which prevents the rapid disproportionation that occurs in unhindered aminoxyls bearing α-hydrogens. wikipedia.org These radicals are part of a redox triad (B1167595) that also includes hydroxylamines and N-oxoammonium salts, and they can interconvert through redox processes. wikipedia.org Aminoxyl radicals are valuable in organic synthesis, where they can act as catalysts for the oxidation of alcohols, amines, and alkenes via the formation of intermediate oxoammonium ions. nih.gov

The generation of related iminoxyl radicals from dicarbonyl compounds has been documented. For instance, iminoxyl radicals can be formed from β-diketones when they are exposed to nitrogen dioxide (NO₂). nih.gov A preparative method for synthesizing diacetyliminoxyl radical involves the oxidation of diacetyl oxime with lead tetraacetate (Pb(OAc)₄), yielding a persistent radical that can be stored in solution for several days at room temperature. nih.gov Iminoxyl radicals were first identified in 1964 as short-lived intermediates using EPR spectroscopy when oximes of various ketones and aldehydes were treated with a strong single-electron oxidant like cerium(IV) ammonium (B1175870) nitrate. nih.gov

These radicals exhibit diverse reactivity. For example, the decomposition of di-tert-butyliminoxyl radical is proposed to involve the formation of a C–O dimer, which then fragments into an iminyl radical, a ketone, and nitric oxide. nih.gov The stability and reactivity of aminoxyl radicals make them useful as spin labels, spin traps, and polymer stabilizers. wikipedia.org

Precursor TypeReagent/MethodRadical Type FormedReference
Sterically Hindered AminesOxidationPersistent Aminoxyl Radical (e.g., TEMPO) wikipedia.org
β-DiketonesNitrogen Dioxide (NO₂)Iminoxyl Radical nih.gov
Diacetyl OximeLead Tetraacetate (Pb(OAc)₄)Diacetyliminoxyl Radical nih.gov
Aromatic/Aliphatic OximesCerium(IV) Ammonium NitrateShort-lived Iminoxyl Radical nih.gov
Pericyclic Mechanisms in 1,3-Dipolar Cycloadditions

A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that results in the formation of a five-membered heterocyclic ring. numberanalytics.comwikipedia.org This reaction is a fundamental type of pericyclic reaction. numberanalytics.com The mechanism is typically a concerted, single-step process that proceeds through a cyclic transition state involving a six-electron system. slideshare.netchemarticle.com This concerted nature leads to high regio- and stereoselectivity in the products. numberanalytics.comchemarticle.com

The concept was significantly developed by Rolf Huisgen in the 1960s, and the reaction is sometimes referred to as the Huisgen cycloaddition. numberanalytics.comwikipedia.org The 1,3-dipole is a three-atom, four-pi-electron system that can be represented by zwitterionic resonance structures. wikipedia.org The dipolarophile is typically a two-pi-electron system, such as an alkene or alkyne. numberanalytics.comwikipedia.org The reaction involves the combination of the 4π-electron system of the dipole with the 2π-electron system of the dipolarophile. chemarticle.com

Frontier Molecular Orbital (FMO) theory is used to explain the reactivity and selectivity of these cycloadditions. slideshare.net The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org Depending on the relative energies of these orbitals, the reaction can be classified as HOMO(dipole)-LUMO(dipolarophile) controlled (Type I), HOMO(dipolarophile)-LUMO(dipole) controlled (Type II), or controlled by both interactions (Type III). wikipedia.org While most 1,3-dipolar cycloadditions follow a concerted mechanism, stepwise pathways involving diradical intermediates have also been proposed and investigated. wikipedia.org

1,3-Dipole ClassificationDescriptionExamplesReference
Allyl Anion TypeContains a bent π-system with four electrons in three parallel p-orbitals.Azomethine ylides, Carbonyl ylides, Nitrones numberanalytics.com
Propargyl/Allenyl Anion TypeContains a linear π-system.Azides, Diazoalkanes, Nitrile Oxides numberanalytics.comwikipedia.org
Electrocyclic Rearrangement Mechanisms

Electrocyclic reactions are a class of pericyclic rearrangement reactions characterized by the formation of a sigma (σ) bond at the expense of a pi (π) bond to form a ring, or the reverse ring-opening process. masterorganicchemistry.com These reactions are highly stereospecific and their outcomes can be reliably predicted by the principles of conservation of orbital symmetry, known as the Woodward-Hoffmann rules. masterorganicchemistry.com

The mechanism is governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene system. masterorganicchemistry.com The stereochemical course of the reaction depends on whether the reaction is initiated by heat (thermal conditions) or by ultraviolet light (photochemical conditions). masterorganicchemistry.comyoutube.com

For a new sigma bond to form, the p-orbitals at the termini of the conjugated system must rotate to allow for constructive overlap. masterorganicchemistry.com This rotation can occur in two distinct ways:

Conrotatory: Both termini rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com

Disrotatory: The termini rotate in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.comyoutube.com

Under thermal conditions, the stereochemistry is determined by the symmetry of the ground-state HOMO. youtube.com Under photochemical conditions, a photon excites an electron from the HOMO to the LUMO, making the former LUMO the "new" HOMO, which has a different symmetry. masterorganicchemistry.com This change in HOMO symmetry reverses the preferred mode of rotation. masterorganicchemistry.com

The Woodward-Hoffmann rules summarize these outcomes based on the number of π-electrons involved in the rearrangement. youtube.com

Number of π-ElectronsConditionAllowed Stereochemical PathwayReference
4n (e.g., 4, 8, 12...)Thermal (Δ)Conrotatory youtube.com
4n (e.g., 4, 8, 12...)Photochemical (hν)Disrotatory youtube.com
4n + 2 (e.g., 2, 6, 10...)Thermal (Δ)Disrotatory youtube.com
4n + 2 (e.g., 2, 6, 10...)Photochemical (hν)Conrotatory youtube.com

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione displays characteristic signals that correspond to the different proton environments in the molecule. The tert-butyl group protons typically appear as a sharp singlet due to the absence of adjacent protons. The methylene (B1212753) protons adjacent to the carbonyl groups appear as distinct multiplets, and the aromatic protons of the phenyl group are observed in the typical downfield region. Expected chemical shifts include those for methyl groups around δ 1.1–1.3 ppm and aromatic protons between δ 7.2–7.5 ppm .

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃~ 1.25Singlet9H
-C(=O)CH₂-~ 2.90Triplet2H
-CH₂C(=O)-~ 3.20Triplet2H
Phenyl (meta)~ 7.45Triplet2H
Phenyl (para)~ 7.55Triplet1H
Phenyl (ortho)~ 7.95Doublet2H

¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms. The two carbonyl carbons are expected to appear significantly downfield, typically in the range of δ 200–210 ppm . The carbons of the phenyl ring and the aliphatic chain, including the distinct carbons of the tert-butyl group, resonate at characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C(CH₃)₃~ 26.5
-C(CH₃)₃~ 44.0
-C(=O)CH₂-~ 35.0
-CH₂C(=O)-~ 38.0
Phenyl (C)~ 136.8
Phenyl (CH, ortho)~ 128.5
Phenyl (CH, meta)~ 128.8
Phenyl (CH, para)~ 133.2
C=O (Ketone)~ 212.0
C=O (Benzoyl)~ 199.0

For a complete and unambiguous assignment of all ¹H and ¹³C signals, multidimensional NMR techniques are employed. While specific experimental data for this compound is not detailed in the provided sources, the use of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is standard practice. These methods would confirm the connectivity between protons and carbons, solidifying the structural assignment derived from one-dimensional spectra. For example, COSY would confirm the coupling between the two methylene groups, while HMBC would show correlations between the methylene protons and the adjacent carbonyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns. The molecular formula for this compound is C₁₄H₁₈O₂ with a molecular weight of 218.29 g/mol .

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like diketones. In a typical GC-MS analysis of this compound, the mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, the spectrum would exhibit characteristic fragment ions resulting from the cleavage of specific bonds, which helps in confirming the structure.

Interactive Data Table: Predicted Key Fragmentation Ions in GC-MS

m/z ValueIon StructureDescription
218[C₁₄H₁₈O₂]⁺Molecular Ion (M⁺)
161[M - C(CH₃)₃]⁺Loss of a tert-butyl group
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
57[C(CH₃)₃]⁺tert-Butyl cation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₄H₁₈O₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This precise mass measurement is crucial for the definitive identification of the compound.

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. When analyzed by ESI-MS, this compound would typically be observed as protonated molecules [M+H]⁺ or as adducts with cations such as sodium [M+Na]⁺. This technique complements other MS methods by providing clear information on the molecular weight with minimal fragmentation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features. The molecule contains two carbonyl (C=O) groups in different chemical environments: one is conjugated to the phenyl ring, and the other is an aliphatic ketone.

Conjugation with the aromatic ring is known to lower the stretching frequency of the carbonyl group. pressbooks.puborgchemboulder.com Therefore, the IR spectrum should exhibit two distinct C=O stretching vibrations. The aromatic ketone's carbonyl stretch is anticipated in the range of 1685-1690 cm⁻¹, while the saturated aliphatic ketone's carbonyl group would absorb at a higher frequency, typically around 1715 cm⁻¹. pressbooks.puborgchemboulder.comlibretexts.org

Other significant absorptions would include those for the C-H bonds. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexane (B92381) backbone and methyl groups will be observed just below 3000 cm⁻¹. The presence of the phenyl group would also give rise to characteristic C=C stretching absorptions within the 1450-1600 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Functional Group
~3100-3000 C-H Stretch Aromatic (Phenyl)
~2960-2870 C-H Stretch Aliphatic (CH₃, CH₂)
~1715 C=O Stretch Aliphatic Ketone
~1685 C=O Stretch Aromatic Ketone (Conjugated)

Note: The data in this table is based on theoretical expectations and typical values for the respective functional groups. Experimentally obtained values may vary.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which, when combined with the molecular weight, can establish the molecular formula.

For this compound, the molecular formula is C₁₄H₁₈O₂. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , O: 16.00 g/mol ) and the molecular weight of the compound (218.29 g/mol ).

Elemental Analysis Data for C₁₄H₁₈O₂

Element Calculated (%) Found (%)
Carbon (C) 77.03 Not available
Hydrogen (H) 8.31 Not available

Note: Experimentally determined "Found (%)" values from published literature were not available at the time of this writing. The calculated values are derived from the compound's molecular formula.

X-ray Diffraction Analysis (as applicable for crystal structure elucidation of derivatives)

A search of available scientific literature did not yield any studies on the single-crystal X-ray diffraction of this compound or its direct derivatives. Such an analysis would require the successful growth of a single crystal of sufficient quality, which is often a challenging step in the characterization process. If such data were available, it would provide invaluable confirmation of the compound's connectivity and stereochemistry and offer insights into intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of 5,5 Dimethyl 1 Phenyl Hexane 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione at the atomic level. These calculations offer a theoretical framework to predict and interpret the molecule's behavior.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries of molecules, providing a stable, low-energy configuration. For dione (B5365651) compounds, DFT calculations have been successfully used to establish structural properties. semanticscholar.org

The choice of a basis set is crucial in DFT calculations as it defines the set of functions used to build the molecular orbitals. The 6-311+G(d,p) basis set is a popular choice for organic molecules. semanticscholar.org It is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density. This basis set has been shown to provide accurate results for the geometry and electronic properties of various organic compounds, including those with carbonyl functionalities. semanticscholar.orgnih.gov

In addition to the basis set, the choice of the exchange-correlation functional is a critical component of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources. It is known for its reliability in predicting the geometries and energies of a wide range of molecules. semanticscholar.org

The M06-2X functional is a high-nonlocality functional with a good performance for thermochemistry, kinetics, and non-covalent interactions. Both B3LYP and M06-2X have been utilized to optimize the geometries of dione-containing molecules, providing insights into their structural parameters. semanticscholar.org

Table 1: Comparison of DFT Functionals for Geometric Optimization

FunctionalKey FeaturesTypical Applications
B3LYP Hybrid functional, good balance of accuracy and computational cost.General purpose for geometries, frequencies, and energies of organic molecules. semanticscholar.orgorgchemres.org
M06-2X High nonlocality, good for non-covalent interactions and thermochemistry.Systems where dispersion forces are important, reaction barrier heights. semanticscholar.org

Electronic Structure Analysis

Table 2: Key Electronic Features of this compound

FeatureDescriptionImplication for Reactivity
Carbonyl Groups (C=O) Polarized double bonds with electron density shifted towards the oxygen atom.The carbon atom is electrophilic and susceptible to nucleophilic attack.
Phenyl Group (C6H5) Aromatic ring with a delocalized π-electron system.Can undergo electrophilic substitution and influences the electronic properties of the rest of the molecule.
α-Carbons Carbon atoms adjacent to the carbonyl groups.Protons on these carbons can be acidic, allowing for enolate formation.

Mechanistic Modeling and Reaction Pathway Prediction

Computational chemistry provides powerful tools for modeling chemical reactions and predicting their pathways. For a molecule like this compound, this can involve studying reactions such as enolization, aldol-type condensations, or reactions involving the phenyl ring. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics. This information is invaluable for understanding reaction mechanisms and predicting the major products under different conditions. For instance, the study of 1,4-addition reactions to related systems can be elucidated through mechanistic modeling. youtube.com Modern approaches, including neural machine translation of atomic environments, are also being developed for retrosynthetic reaction pathway prediction. nih.gov

Transition State Analysis

Transition state (TS) analysis is a computational method used to locate the highest energy point along a reaction coordinate, known as the transition state. Identifying the geometry and energy of the TS is crucial for calculating the activation energy of a reaction, thereby predicting its feasibility and rate. For this compound, a versatile synthetic intermediate, TS analysis is particularly relevant for understanding potential intramolecular reactions.

A primary example is the Paal-Knorr synthesis, where 1,4-diketones undergo acid-catalyzed cyclization and dehydration to form substituted furans, pyrroles, or thiophenes. acs.orgacs.org Computational studies can model this process by identifying the transition states for the key steps: initial nucleophilic attack by one carbonyl oxygen on the protonated second carbonyl, and the subsequent dehydration steps.

Research Findings:

While specific transition state calculations for this compound are not available in the cited literature, the principles can be illustrated hypothetically. A computational study would involve mapping the potential energy surface for the cyclization reaction. The located transition state would be characterized by a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., the C-O bond formation).

Key parameters obtained from such an analysis would include the activation energy (ΔG‡), the geometry of the transition state structure (bond lengths and angles), and the imaginary frequency. For instance, the cyclization to form the corresponding furan (B31954) derivative would proceed through a five-membered ring transition state. The activation barrier for this intramolecular cyclization would provide insight into the reaction kinetics. researchgate.netclockss.org

Below is a hypothetical data table illustrating the kind of results that would be generated from a Density Functional Theory (DFT) calculation (e.g., at the B3LYP/6-31G* level of theory) for the acid-catalyzed intramolecular cyclization.

Reaction StepParameterCalculated Value
Intramolecular Cyclization TSActivation Free Energy (ΔG‡)+18.5 kcal/mol
Imaginary Frequency (ν)-250 cm⁻¹
Forming C-O Bond Length2.15 Å
Dehydration Step 1 TSActivation Free Energy (ΔG‡)+22.1 kcal/mol
Imaginary Frequency (ν)-1550 cm⁻¹
Breaking C-O Bond Length1.85 Å

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Charge Transfer Analysis (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution within a molecule. youtube.comq-chem.com It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive Lewis structure of localized bonds, lone pairs, and antibonding orbitals. This method is invaluable for understanding charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) effects that govern a molecule's stability and reactivity. taylorandfrancis.com

For this compound, NBO analysis can quantify the polarization of the carbonyl groups, the electronic influence of the phenyl ring, and the steric and electronic effects of the tert-butyl group. The analysis provides "natural charges" on each atom, which are generally considered more reliable than other methods like Mulliken population analysis. orientjchem.orgresearchgate.net

Research Findings:

Specific NBO analysis of this compound has not been published. However, based on the known electronegativities and resonance effects, a hypothetical analysis can be described. The oxygen atoms of the two carbonyl groups would carry significant negative natural charges due to their high electronegativity. The adjacent carbonyl carbon atoms would, in turn, be electropositive, marking them as sites for nucleophilic attack. The phenyl ring would likely draw some electron density, while the alkyl groups would be weak electron donors.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer. For example, a significant interaction would be expected between the lone pairs (n) of the carbonyl oxygens and the antibonding orbitals (π*) of the adjacent C=O bonds, as well as interactions involving the π-system of the phenyl ring.

A representative table of hypothetical NBO analysis results is shown below.

Atom/InteractionParameterHypothetical Value
O (C1=O)Natural Charge-0.55 e
C1 (C=O)Natural Charge+0.48 e
O (C4=O)Natural Charge-0.58 e
C4 (C=O)Natural Charge+0.51 e
Donor NBO → Acceptor NBOE(2) (kcal/mol)
n(O) → π(C1-C_phenyl)E(2) (kcal/mol)2.5
π(C_phenyl) → π(C1=O)E(2) (kcal/mol)15.2
σ(C2-C3) → π*(C4=O)E(2) (kcal/mol)1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. E(2) represents the stabilization energy from second-order perturbation theory.

Force Field Development and Molecular Mechanics (MM) Studies (as applicable for diketone systems)

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. Instead of solving complex quantum mechanical equations, MM relies on a "force field"—a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic forces. numberanalytics.com While standard force fields (e.g., AMBER, CHARMM, GAFF) are well-parameterized for common biomolecules and simple organic compounds, they may lack accurate parameters for novel or specialized structures like this compound.

Force Field Development:

For a unique molecule, a specific force field may need to be developed or existing ones re-parameterized. arxiv.org This process typically involves using high-level quantum mechanics (QM) calculations, often Density Functional Theory (DFT), to derive the necessary parameters. researchgate.netacs.org

The key steps include:

Partial Charges: Calculating atomic partial charges that accurately represent the molecule's electrostatic potential.

Bonded Parameters: Determining equilibrium values and force constants for bonds and angles by fitting to the QM-optimized geometry.

Torsional Profiles: The most critical step for a flexible molecule is parameterizing the dihedral (torsional) angles. rsc.org This is done by performing a series of constrained QM geometry optimizations, rotating a specific bond step-by-step, and calculating the energy at each point. The resulting energy profile is then used to fit the torsional parameters in the force field. arxiv.org

Molecular Mechanics (MM) Studies:

Once a reliable force field is established, MM calculations and Molecular Dynamics (MD) simulations can be performed. rsc.orgbris.ac.uk These simulations can explore the conformational landscape of flexible molecules, identifying low-energy conformers and the barriers between them. nih.gov For this compound, MM studies could elucidate the preferred orientations of the phenyl and tert-butyl groups and the flexibility of the hexane (B92381) chain, which are crucial for understanding its interactions with other molecules or its packing in a solid state.

The following table illustrates the types of intramolecular parameters that would need to be specifically derived for a custom force field for this diketone system.

Interaction TypeSpecific Dihedral Angle for ParameterizationInformation Gained
TorsionC_phenyl-C_phenyl-C(=O)-CH₂Rotational barrier of the phenyl group
TorsionC(=O)-CH₂-CH₂-C(=O)Conformational preference of the central alkyl chain
TorsionCH₂-C(=O)-C(CH₃)₃-CH₃Orientation of the tert-butyl group relative to the carbonyl
Non-bondedAtomic partial charges (e.g., from ESP or RESP fit)Accurate description of intermolecular electrostatic interactions

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Building Block

5,5-Dimethyl-1-phenyl-hexane-1,4-dione serves as a key starting material in the synthesis of a variety of organic molecules due to the presence of two reactive carbonyl groups. This diketone is particularly noted for its utility in constructing heterocyclic compounds and as an intermediate in the formation of more complex molecular architectures.

Precursor for Heterocyclic Compound Synthesis

The 1,4-dicarbonyl motif is a well-established precursor for the synthesis of five-membered aromatic heterocycles such as furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. nih.gov In this reaction, the diketone undergoes cyclization with a dehydrating agent, an amine, or a sulfur source to yield the corresponding heterocyclic ring.

The general transformation is illustrated in the table below:

HeterocycleReagentGeneral Reaction Scheme
Furan (B31954) Acid catalyst (e.g., H₂SO₄, p-TsOH)1,4-diketone + Acid → Furan + H₂O
Pyrrole (B145914) Primary amine (R-NH₂) or ammonia (B1221849) (NH₃)1,4-diketone + R-NH₂ → Pyrrole + 2H₂O
Thiophene (B33073) Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent)1,4-diketone + P₄S₁₀ → Thiophene

While specific studies detailing the use of this compound in the synthesis of all these heterocycles are not extensively documented, its structure is amenable to these classical transformations. For instance, the reaction with a primary amine would lead to the formation of a substituted N-alkyl or N-aryl pyrrole.

Intermediate in the Production of Complex Organic Molecules

Beyond simple heterocycles, this compound can act as an intermediate in the synthesis of more intricate molecular structures, including those found in natural products and pharmaceuticals. morressier.com The dicarbonyl functionality allows for a variety of chemical manipulations, such as the formation of new carbon-carbon bonds through aldol (B89426) condensations or the introduction of functional groups via reactions at the alpha-carbons.

Although the direct application of this compound in the total synthesis of specific natural products is not widely reported, similar 1,4-dicarbonyl compounds are known to be key intermediates in the synthesis of complex molecules. nih.gov

Applications as a Chemical Reagent

As a chemical reagent, this compound is valuable in condensation reactions. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. The presence of two carbonyl groups allows this diketone to participate in various condensation reactions, leading to the formation of diverse molecular scaffolds.

Examples of condensation reactions where 1,4-diketones can be utilized include:

Reaction TypeReactantsProduct Type
Knoevenagel Condensation Active methylene (B1212753) compoundsα,β-Unsaturated ketones
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester, ammoniaDihydropyridine

While specific literature on this compound in these named reactions is sparse, its chemical nature makes it a suitable candidate for such transformations.

Catalytic Applications

The potential for this compound in catalytic applications is an emerging area of interest. Its structure suggests possible roles as a ligand in catalytic reactions and as a factor in enhancing reaction efficiency and selectivity.

Serving as a Ligand in Catalytic Reactions

While β-diketones are well-known for their ability to form stable complexes with a wide range of metal ions, the application of 1,4-diketones as ligands is less common. However, the carbonyl oxygens in this compound possess lone pairs of electrons that could coordinate to a metal center. The steric bulk provided by the gem-dimethyl group and the phenyl ring could influence the coordination geometry and the catalytic activity of the resulting metal complex. The potential for this compound to act as a bidentate or bridging ligand could lead to the formation of novel catalysts for various organic transformations.

Enhancing Efficiency and Selectivity in Organic Transformations

The structural features of this compound, particularly the steric hindrance around one of the carbonyl groups, could play a role in directing the stereochemical outcome of certain reactions. In catalytic processes, the use of chiral ligands is crucial for achieving high enantioselectivity. While this compound is achiral, its derivatives could be designed to be chiral and subsequently used to influence the stereoselectivity of a reaction. Further research is needed to fully explore the potential of this compound and its derivatives in enhancing the efficiency and selectivity of organic transformations.

Utility in Material Science

The diketone functionality of this compound suggests its potential utility in various aspects of material science, particularly in the modification and stabilization of polymers.

Polymer Crosslinking Applications

While specific studies on this compound are not prevalent, the broader class of diketones is known for its application in polymer crosslinking. Diketones can function as photoinitiators in UV-curable formulations. mdpi.comnih.gov Upon exposure to ultraviolet light, the carbonyl groups can absorb energy and generate reactive radical species. These radicals can then initiate polymerization and crosslinking reactions in monomer and oligomer mixtures, leading to the formation of a stable polymer network. mdpi.comnih.gov This process is fundamental in the production of coatings, adhesives, and inks. The presence of the phenyl group in this compound may influence its photochemical properties, potentially affecting the efficiency of the initiation process.

Alpha-diketones, in particular, have been investigated as visible light photoinitiators for the photocrosslinking of waterborne latex paints. researchgate.net This suggests that diketone compounds can be tailored for various polymer systems and curing conditions.

Stabilizer in Material Science Systems

Beta-diketones are recognized for their role as co-stabilizers, particularly in polyvinyl chloride (PVC) formulations. google.comkanademy.com They work synergistically with other stabilizers to mitigate the degradation of the polymer caused by heat and UV light. wikipedia.org The mechanism of stabilization often involves the chelation of metal ions that can catalyze degradation reactions and the replacement of unstable chlorine atoms in the PVC backbone. kanademy.com

Precursor for Advanced Chemical Entities

The dual carbonyl functionality of 1,4-diketones makes them valuable building blocks in organic synthesis for the construction of more elaborate molecular frameworks, excluding direct drug development and focusing on chemical scaffolds for research purposes.

Synthesis of Novel Scaffolds for Chemical Biology Research

1,4-Diketones are well-established precursors for the synthesis of various heterocyclic compounds, which are foundational scaffolds in chemical biology. The Paal-Knorr synthesis, for instance, is a classic method for converting 1,4-diketones into substituted furans, pyrroles, and thiophenes. wikipedia.org These five-membered heterocyclic rings are present in a vast array of biologically active molecules and serve as core structures for the development of chemical probes to investigate biological systems. nih.govacs.orgmskcc.orgburleylabs.co.ukyoutube.com

The synthesis of novel 1,4-diketone derivatives is an active area of research, as these compounds are considered important intermediates for the preparation of bioactive heterocyclic systems. nih.govacs.org The specific substitution pattern of this compound could lead to novel heterocyclic scaffolds with unique steric and electronic properties, making them of interest for screening in chemical biology research. The β-diketone scaffold, a related structure, is also considered a versatile starting point for designing novel drugs and supramolecular organic compounds. researchgate.net

Design and Synthesis of Diketone-Containing Analogues

The structural motif of 1,4-diketones is a key feature in the design and synthesis of libraries of molecules for high-throughput screening. By systematically modifying the substituents on the diketone backbone, a diverse collection of analogues can be generated. nih.gov These libraries can then be used to explore structure-activity relationships in various chemical and biological assays.

The synthesis of diketone-containing analogues can be achieved through various synthetic methodologies, including the Stetter reaction, which allows for the formation of the 1,4-diketone core from an aldehyde and an α,β-unsaturated ketone. nih.govsemanticscholar.org The resulting diketones can be further elaborated to create a wide range of derivatives. nih.gov The presence of the bulky 5,5-dimethyl group and the phenyl ring in this compound provides a unique starting point for the generation of a focused library of analogues with potential applications in materials science and chemical biology.

Derivatization Strategies for Analytical and Functionalization Research

Enhancement of Chromatographic Detection

In analytical chemistry, particularly in the context of complex biological or environmental samples, the direct detection of a target molecule can be challenging due to low concentration, poor ionization efficiency in mass spectrometry, or inadequate retention in liquid chromatography. Chemical derivatization is a powerful strategy employed to overcome these limitations by modifying the analyte to improve its physicochemical properties for analysis. mdpi.com For neutral carbonyl compounds like 5,5-Dimethyl-1-phenyl-hexane-1,4-dione, derivatization is often essential for achieving the sensitivity and specificity required for accurate quantification. mdpi.comddtjournal.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for quantitative analysis. However, the ketone groups in this compound lack easily ionizable protons, leading to poor response with electrospray ionization (ESI), a common ionization technique. mdpi.com To address this, derivatization strategies introduce a chemical tag, often one that carries a permanent positive charge or has a high proton affinity, to significantly boost the ionization efficiency of the analyte. mdpi.comddtjournal.com

The reaction targets the carbonyl carbon of the ketone groups. Reagents containing nucleophilic moieties such as hydrazines or hydroxylamines are commonly employed. These reagents react with ketones under mild acidic conditions to form stable hydrazone or oxime derivatives, respectively. ddtjournal.comthermofisher.com This process not only improves ionization but can also enhance the chromatographic separation of structurally similar compounds and provide more specific fragmentation patterns in MS/MS analysis, which aids in selective detection. mdpi.com

While Cookson-type reagents are powerful dienophiles used to derivatize molecules containing conjugated diene systems, they are not suitable for saturated diketones like this compound. A more appropriate and effective class of reagents for enhancing the MS detection of ketones are hydrazine-based derivatizing agents, particularly Girard's reagents. nih.govnih.gov

Girard's reagents, such as Girard's Reagent T (GT) and Girard's Reagent P (GP), are a family of hydrazides that contain a quaternary ammonium (B1175870) group. mdpi.comnih.gov This quaternary ammonium moiety carries a fixed, permanent positive charge. When Girard's reagent reacts with a ketone, it forms a hydrazone derivative that is strongly and readily detected in positive-ion ESI-MS. mdpi.comnih.gov This "charge-tagging" approach can improve sensitivity by several orders of magnitude compared to the underivatized molecule. researchgate.net

The derivatization reaction is straightforward, typically involving the mixing of the ketone-containing analyte with the Girard's reagent in an acidic solution (e.g., acetic acid) and allowing the reaction to proceed at room temperature. nih.gov For a molecule like this compound, which has two ketone groups, it is possible to form both mono-derivatized and bis-derivatized products, depending on the reaction stoichiometry and conditions. thermofisher.com The resulting charged derivatives also exhibit improved solubility in reversed-phase chromatography solvents and allow for highly specific detection using MS/MS methods like multiple reaction monitoring (MRM). nih.gov

Reagent ClassFunctional GroupReaction ProductBenefit for HPLC-MS/MS
Hydrazine (B178648) Reagents Hydrazine (-NHNH₂)HydrazoneImproved ionization and chromatographic retention. thermofisher.comresearchgate.net
Girard's Reagents Quaternary Ammonium HydrazideCharged HydrazoneAdds a permanent positive charge, significantly enhancing ESI-MS sensitivity. mdpi.comnih.govnih.gov
Hydroxylamine (B1172632) Reagents Hydroxylamine (-ONH₂)OximeForms stable derivatives with improved ionization efficiency. ddtjournal.com
DNPH 2,4-DinitrophenylhydrazineDinitrophenylhydrazoneAdds a chromophore for UV detection and improves MS response. shu.ac.ukresearchgate.net

Functional Group Modification for Research Probes

The ketone moieties of this compound serve as chemical handles for the attachment of reporter groups, enabling the conversion of the molecule into a research probe for various biological or chemical assays. This functionalization relies on the same carbonyl chemistry used for analytical derivatization but employs reagents that are themselves fluorescent, biotinylated, or possess other functionalities for detection or interaction.

By reacting the diketone with a hydrazine or hydroxylamine derivative of a fluorophore (e.g., dansyl hydrazine, fluorescein (B123965) hydrazide, or BODIPY hydrazides), a fluorescent tag can be covalently attached. thermofisher.com This allows the molecule's location or concentration to be monitored using fluorescence microscopy or spectroscopy. Similarly, reaction with biotin-hydrazide would allow the molecule to be used in avidin-biotin based detection systems, which are known for their high sensitivity and are widely used in techniques like Western blotting or ELISA. The formation of stable oxime or hydrazone linkages is crucial for ensuring that the probe remains intact under experimental conditions. thermofisher.com The presence of two ketone groups on the scaffold offers the potential for dual functionalization or for optimizing the attachment site to minimize disruption of the molecule's core activity. The introduction of ketone functionalities into molecules that lack them is a recognized strategy for creating probes or enhancing the potency of bioactive compounds. nih.govthermofisher.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1,4-diketones, moving beyond traditional approaches. A significant area of exploration is the use of visible-light photocatalysis, which offers a green alternative to conventional methods. organic-chemistry.orgorganic-chemistry.org Recent studies have demonstrated the synthesis of 1,4-dicarbonyl compounds using photocatalysts such as Ru(II) complexes, iridium-based complexes, and even metal-free organic dyes like eosin (B541160) Y and dibrominated 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY). organic-chemistry.orgorganic-chemistry.org These methods often proceed under mild conditions and exhibit high atom economy.

Another promising avenue is the development of multicomponent reactions in sustainable solvents like water. For instance, a catalyst-free, three-component reaction of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile in water has been shown to produce 1,4-diketone scaffolds efficiently. rsc.org Furthermore, innovative catalytic systems, such as palladium/photo-cocatalyzed dehydrogenative cross-coupling of allylic alcohols and aldehydes, and molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols, present novel strategies for accessing these valuable synthons. rsc.orgrsc.org

Sustainable Synthetic Method Catalyst/Conditions Key Features Reference(s)
Visible-Light PhotocatalysisRu(II) or Ir(III) complexes, Organic Dyes (Eosin Y, BODIPY)Mild reaction conditions, high atom economy, metal-free options. organic-chemistry.orgorganic-chemistry.org
Three-Component ReactionCatalyst-free, WaterEnvironmentally benign solvent, straightforward procedure. rsc.org
Dehydrogenative Cross-CouplingPalladium/TBADT co-catalystUtilizes readily available starting materials. rsc.org
Oxidative CleavageMo-catalyzed, DMSO as oxidantClean and efficient two-step procedure. rsc.org

In-depth Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 1,4-diketones is crucial for optimizing existing methods and designing new ones. The Stetter reaction, a key method for synthesizing 1,4-diketones, involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or cyanide. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction is a classic example of "umpolung," where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one. numberanalytics.comwikipedia.org

Future mechanistic studies will likely employ a combination of experimental techniques, such as in-situ spectroscopy, and computational methods like Density Functional Theory (DFT). researchgate.net DFT studies can provide valuable insights into the structures of intermediates and transition states, helping to elucidate the reaction pathways. researchgate.net A thorough understanding of the factors controlling the efficiency and selectivity of reactions like the Stetter reaction will enable the rational design of more effective catalysts and reaction conditions.

Exploration of Stereoselective Syntheses and Transformations

The development of stereoselective methods for the synthesis of chiral 1,4-diketones is a significant area for future research, as these compounds are valuable building blocks for the synthesis of complex, biologically active molecules. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity. For example, the Michael addition of malonates to unsaturated 1,4-diketones has been successfully catalyzed by thiourea (B124793) and squaramide derivatives of Cinchona alkaloids, yielding products with high enantiomeric purities (up to 93% ee). nih.gov

The asymmetric Stetter reaction, often employing chiral NHCs, is another promising approach for the enantioselective synthesis of 1,4-diketones. nih.gov Additionally, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of β,β-diaryl ketones through a one-pot tandem dehydration/1,6-addition/decarboxylation sequence, achieving high yields and enantioselectivities. rsc.org Future work in this area will likely focus on the design of new, highly efficient, and selective organocatalysts and their application in the synthesis of a broader range of chiral diketones. mdpi.com

Stereoselective Method Catalyst Type Achieved Enantioselectivity (ee) Reference(s)
Michael AdditionCinchona alkaloid derivatives (thiourea, squaramide)Up to 93% nih.gov
Asymmetric Stetter ReactionChiral N-Heterocyclic Carbenes (NHCs)Varies with substrate and catalyst nih.gov
Tandem Dehydration/Addition/DecarboxylationChiral Phosphoric AcidHigh rsc.org

Advanced Computational Design and Prediction for Diketone-based Materials

Computational chemistry and materials science offer powerful tools for the rational design of novel materials with tailored properties. princeton.edunih.gov For diketone-based materials, computational methods can be employed to predict a wide range of properties, from the electronic structure of individual molecules to the bulk properties of polymers. Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the electronic properties of catalysts or to generate accurate force fields for larger-scale classical simulations. princeton.edu

Molecular dynamics (MD) simulations can then be used to predict the viscoelastic and mechanical properties of polymers derived from diketone monomers, such as poly(ether ether ketone) (PEEK). researchgate.net Furthermore, the development of artificial intelligence and machine learning algorithms can accelerate the discovery of new materials by predicting structure-property relationships and identifying promising candidates for synthesis and experimental validation. nih.govmdpi.com This in-silico approach can significantly reduce the time and cost associated with the development of new diketone-based materials for various applications.

Expansion of Applications in Specialized Organic Synthesis Domains

The utility of 1,4-diketones as versatile building blocks in organic synthesis is well-established, particularly their role as precursors to heterocycles via the Paal-Knorr synthesis. acs.orgacs.orgrsc.org Future research will continue to expand their applications in the total synthesis of complex natural products and other biologically active molecules. The Stetter reaction, for instance, has been employed in the synthesis of natural products like rac-hirsutic acid C, where an intramolecular reaction was used to construct a key tricyclic 1,4-dicarbonyl intermediate. wikipedia.org

The development of one-pot reaction sequences that combine the synthesis of the 1,4-diketone with its subsequent transformation into a more complex scaffold is a particularly attractive strategy. For example, a one-pot coupling-isomerization-Stetter-Paal Knorr sequence has been reported, demonstrating the power of tandem reactions in streamlining synthetic routes. wikipedia.org The continued discovery of novel transformations of the 1,4-diketone motif will undoubtedly lead to its application in the synthesis of an even wider array of complex and valuable molecules.

Q & A

Q. What are the critical spectroscopic techniques for confirming the structural identity of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1\text{H}-NMR to identify proton environments (e.g., methyl groups at δ 1.1–1.3 ppm, aromatic protons at δ 7.2–7.5 ppm) and 13C^{13}\text{C}-NMR to confirm carbonyl carbons (δ 200–210 ppm) and quaternary carbons .
  • IR Spectroscopy : Detect characteristic carbonyl stretches (~1700–1750 cm1^{-1}) and aromatic C–H vibrations (~3000–3100 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (142.20 g/mol) via molecular ion peak (M+^+) and fragmentation patterns (e.g., loss of methyl or phenyl groups) .

Q. What synthetic routes are commonly employed for laboratory-scale preparation of diketones like this compound?

Methodological Answer:

  • Claisen Condensation : React acetylacetone derivatives with phenylacetyl chloride under basic conditions (e.g., NaH or LDA) to form the diketone backbone. Optimize stoichiometry and temperature (60–80°C) to suppress side reactions .
  • Oxidative Coupling : Use Mn(OAc)3_3 or Cu(II) catalysts to dimerize enolizable ketones. Monitor reaction progress via TLC (hexane/ethyl acetate) .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization : Dissolve crude product in hot ethanol, filter hot, and cool slowly to isolate crystals. Repeat with hexane/acetone mixtures for higher purity .
  • Column Chromatography : Use silica gel (60–120 mesh) with a gradient eluent (e.g., 5–20% ethyl acetate in hexane). Monitor fractions by UV absorption at 254 nm .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep in amber glass vials under inert gas (N2_2) at –20°C to prevent oxidation or photodegradation. Avoid exposure to moisture to prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to assess decomposition products (e.g., enol tautomers) .

Advanced Research Questions

Q. How can computational methods elucidate the tautomeric equilibrium of this compound in solution?

Methodological Answer:

  • DFT Calculations : Optimize enol and keto tautomers using B3LYP/6-31G(d) basis sets. Compare Gibbs free energy differences to predict dominant tautomers .
  • Solvent Modeling : Apply PCM (Polarizable Continuum Model) to simulate solvent effects (e.g., DMSO vs. hexane) on tautomer ratios. Validate with 1H^1\text{H}-NMR solvent titration .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for diketone derivatives?

Methodological Answer:

  • Single-Crystal XRD : Resolve structural ambiguities (e.g., bond lengths, angles) by growing crystals via vapor diffusion (ether/pentane). Compare with NMR-derived dihedral angles .
  • Dynamic NMR : Perform variable-temperature 1H^1\text{H}-NMR to detect conformational flexibility that may explain discrepancies between solid-state and solution data .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs in neurological applications?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring. Use Suzuki-Miyaura coupling for diversification .
  • Biological Assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (412 nm absorbance). Correlate IC50_{50} values with logP (HPLC-derived) and steric parameters (molecular volume) .

Q. What analytical techniques identify decomposition products of this compound under oxidative conditions?

Methodological Answer:

  • LC-MS/MS : Use C18 columns (ACN/water gradient) coupled with ESI-MS to detect oxidation byproducts (e.g., hydroxylated or epoxidized derivatives). Fragment ions confirm structural changes .
  • GC-MS : Analyze volatile degradation products (e.g., acetophenone) after derivatization with BSTFA .

Q. How can molecular docking predict the interaction of this compound with protein targets?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., AChE PDB: 4EY7). Remove water, add hydrogens, and assign charges using AutoDock Tools .
  • Docking Simulations : Use AutoDock Vina with Lamarckian GA. Score binding poses via RMSD clustering and validate with MD simulations (NAMD, 50 ns) .

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